molecular formula C16H14O2 B8588550 Bis(3-methoxyphenyl)acetylene CAS No. 59647-77-7

Bis(3-methoxyphenyl)acetylene

Cat. No.: B8588550
CAS No.: 59647-77-7
M. Wt: 238.28 g/mol
InChI Key: SOUACFRRNHSPDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-methoxyphenyl)acetylene is an organic compound with the molecular formula C16H14O2 It is characterized by the presence of two 3-methoxyphenyl groups attached to an acetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)acetylene typically involves the coupling of 3-methoxyphenylacetylene units. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a boronic acid derivative of 3-methoxyphenylacetylene .

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Bis(3-methoxyphenyl)acetylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the acetylene moiety into alkanes or alkenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine under mild conditions.

Major Products:

    Oxidation: Quinones and other oxygenated aromatic compounds.

    Reduction: Alkanes or alkenes with retained methoxy groups.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Bis(3-methoxyphenyl)acetylene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Materials Science: Incorporated into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

    Biology and Medicine:

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Bis(3-methoxyphenyl)acetylene in various applications involves its ability to participate in π-π interactions, hydrogen bonding, and other non-covalent interactions. These interactions are crucial in the formation of supramolecular structures and the stabilization of reactive intermediates in chemical reactions.

Comparison with Similar Compounds

    Bis(4-methoxyphenyl)acetylene: Similar structure but with methoxy groups in the para position.

    Bis(2-methoxyphenyl)acetylene: Methoxy groups in the ortho position, leading to different steric and electronic properties.

    Diphenylacetylene: Lacks methoxy groups, resulting in different reactivity and applications.

Uniqueness: Bis(3-methoxyphenyl)acetylene is unique due to the position of the methoxy groups, which influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and steric effects.

Properties

CAS No.

59647-77-7

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

1-methoxy-3-[2-(3-methoxyphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O2/c1-17-15-7-3-5-13(11-15)9-10-14-6-4-8-16(12-14)18-2/h3-8,11-12H,1-2H3

InChI Key

SOUACFRRNHSPDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C#CC2=CC(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 3-ethynylanisole (347.0 mg, 2.63 mmol), 3-iodoanisole (670.0 mg, 2.86 mmol, 1.1 eq), (PPh3)2PdCl2 (37.2 mg, 0.0530 mmol, 0.02 eq), CuI (5.1 mg, 0.0268 mmol, 0.01 eq) in THF (5 ml), diisopropylamine (0.57 g, 5.63 mmol, 2.1 eq) was added at 0° C., and stirred at room temperature for 1 h. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over sodium sulfate and concentrated. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/15) to give bis(3-methoxyphenyl)ethyne (594.4 mg, 95.0%).
Quantity
347 mg
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
37.2 mg
Type
catalyst
Reaction Step One
Name
CuI
Quantity
5.1 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.